

1-Chloro-3-phenylpropane CAS number and physical properties

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Compound of Interest

Compound Name: 1-Chloro-3-phenylpropane

Cat. No.: B093460

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1-Chloro-3-phenylpropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **1-chloro-3-phenylpropane**, a key chemical intermediate. This document details its core physical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Core Properties of 1-Chloro-3-phenylpropane

1-Chloro-3-phenylpropane, also known as (3-chloropropyl)benzene or 3-phenylpropyl chloride, is an organic compound with the chemical formula $C_6H_5(CH_2)_3Cl$.^{[1][2]} Its CAS Registry Number is 104-52-9.^{[1][2][3][4][5]} This compound serves as a valuable building block in various chemical syntheses.

Quantitative Physical and Chemical Data

The fundamental physicochemical properties of **1-chloro-3-phenylpropane** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	104-52-9	[1][2][3][4][5]
Molecular Formula	C ₉ H ₁₁ Cl	[1][4]
Molecular Weight	154.64 g/mol	[1][2][4][5]
Appearance	Liquid	[1]
Boiling Point	219 °C (lit.)	[6][7]
Density	1.08 g/mL at 25 °C (lit.)	[6][7]
Refractive Index (n _{20/D})	1.521 (lit.)	[6][7]
InChI Key	XZBXAYCCBFTQHH- UHFFFAOYSA-N	[1]
SMILES	C1CCCC1=CC=CC=C1	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-chloro-3-phenylpropane** are crucial for its application in research and development. The following sections provide an overview of relevant experimental procedures.

Synthesis of 1-Chloro-3-phenylpropane

A representative method for the preparation of **1-chloro-3-phenylpropane** involves the reaction of 3-phenyl-1-propanol with a chlorinating agent. A patented method describes a process that includes the following key steps:

- **Reaction:** The initial reaction is carried out to convert the hydroxyl group of the starting material into a chlorine atom.
- **Neutralization:** The resulting mixture is neutralized, for instance, with a 15% sodium hydroxide solution until a pH of 7 is achieved. This step is followed by the separation of the organic layer.[1]

- Purification: The crude product is washed and then purified by vacuum distillation. The fraction collected at 97-98 °C under -0.098 MPa pressure yields the final **1-chloro-3-phenylpropane** product.^[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **1-chloro-3-phenylpropane**.

- Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A reference standard, typically tetramethylsilane (TMS), is added.
- Data Acquisition: The spectrum is acquired on an NMR spectrometer. Standard pulse programs are used to obtain ¹H and ¹³C spectra, providing information about the chemical environment of the protons and carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

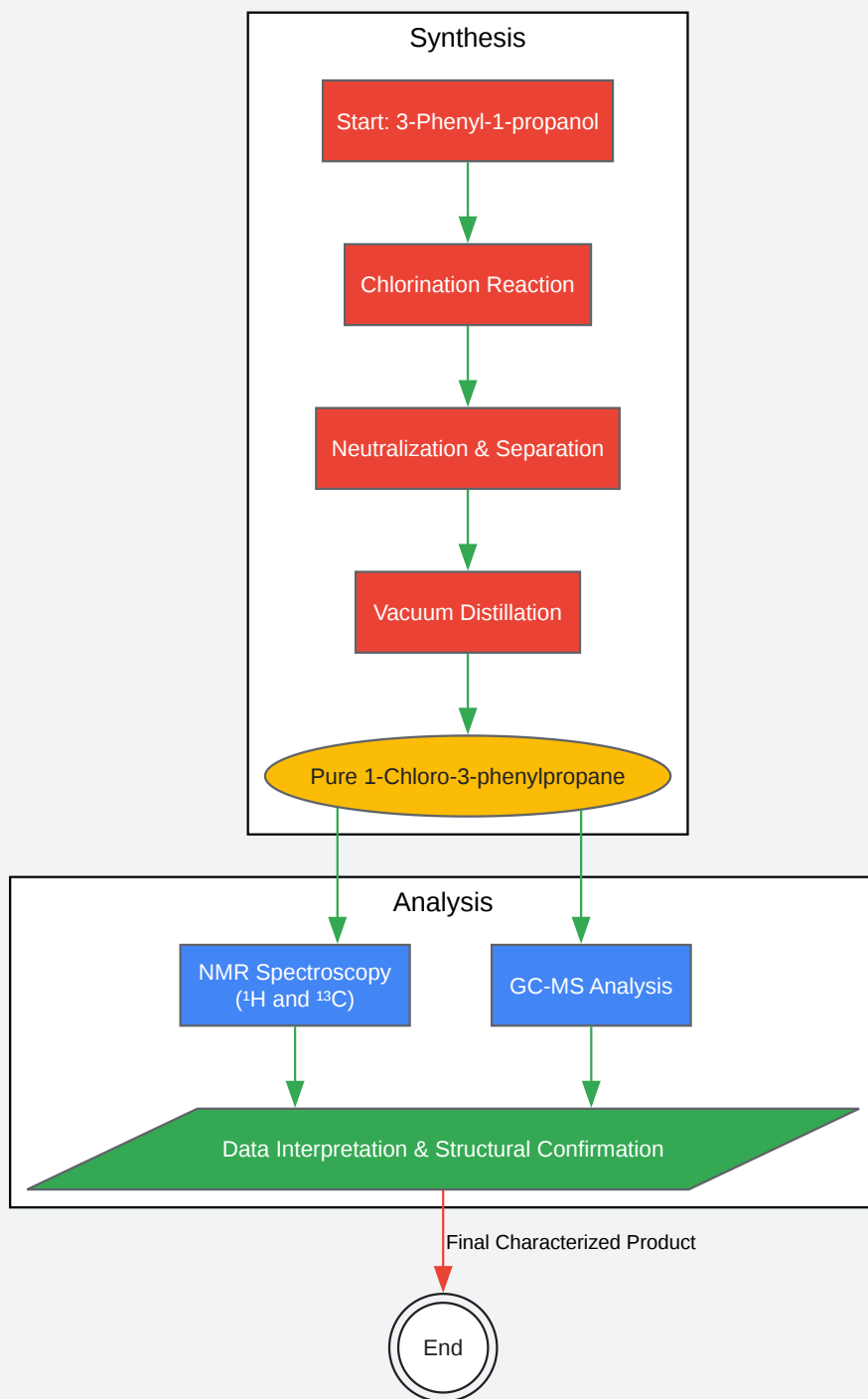
GC-MS is a highly sensitive technique used for the identification and purity assessment of volatile compounds like **1-chloro-3-phenylpropane**.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or hexane.
- GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.
- MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for compound identification.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-chloro-3-phenylpropane**.

Workflow for Synthesis and Characterization of 1-Chloro-3-phenylpropane

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Caption: A logical workflow for the synthesis and subsequent analytical characterization of **1-chloro-3-phenylpropane**.

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